2-ethyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
2-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety through an ethyl group . The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carbaldehyde with 2-ethyl aniline in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques ensures consistent quality and yield of the compound . Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-ethyl-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways . The compound’s thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(thiophen-2-ylmethyl)aniline
- 2-ethyl-N-(furan-3-ylmethyl)aniline
- 2-ethyl-N-(pyridin-3-ylmethyl)aniline
Uniqueness
2-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties . This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-12-5-3-4-6-13(12)14-9-11-7-8-15-10-11/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
MMNUIHJJSXRUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CSC=C2 |
Origin of Product |
United States |
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